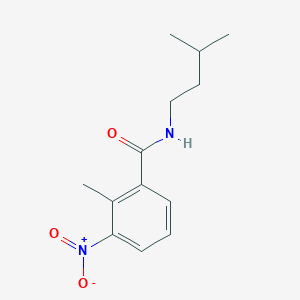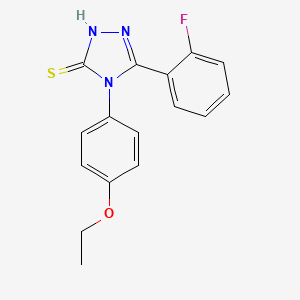
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor of the Tyk2 kinase. Tyk2 kinase plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. BMS-986165 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is a selective inhibitor of the Tyk2 kinase, which is a member of the Janus kinase (JAK) family of kinases. Tyk2 kinase plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide binds to the ATP-binding site of Tyk2 kinase and prevents its activation by cytokines, thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been shown to inhibit the production of cytokines, such as IL-12, IL-23, and IFN-alpha, which are involved in the pathogenesis of autoimmune diseases. N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has also been shown to reduce inflammation and improve clinical symptoms in animal models of psoriasis and lupus. In a phase 1 clinical trial, N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide was well-tolerated and showed dose-dependent inhibition of cytokine production in healthy volunteers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity for Tyk2 kinase, its ability to inhibit the production of multiple cytokines, and its potential therapeutic applications in autoimmune diseases. However, N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide also has some limitations, including its low solubility in aqueous solutions, its relatively low potency compared to other JAK inhibitors, and its potential off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide, including:
1. Further preclinical studies to investigate the efficacy of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Clinical trials to evaluate the safety and efficacy of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide in patients with autoimmune diseases.
3. Studies to investigate the potential off-target effects of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide on other kinases and signaling pathways.
4. Development of new formulations or delivery methods to improve the solubility and bioavailability of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide.
5. Investigation of the potential synergistic effects of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide with other drugs or therapies for autoimmune diseases.
Conclusion:
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is a small molecule inhibitor of the Tyk2 kinase, which has potential therapeutic applications in autoimmune diseases. N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide inhibits the production of cytokines, reduces inflammation, and improves clinical symptoms in animal models of psoriasis and lupus. While N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity and potential therapeutic applications, it also has some limitations, including its low solubility and potency. Future studies will be needed to fully evaluate the safety and efficacy of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide in patients with autoimmune diseases and to investigate its potential off-target effects and synergistic effects with other drugs or therapies.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butylamine to yield the final product, N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide. The overall yield of this synthesis is around 15%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been shown to inhibit the production of cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha), which are involved in the pathogenesis of autoimmune diseases. N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has also been shown to reduce inflammation and improve clinical symptoms in animal models of psoriasis and lupus.
Propiedades
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)18-15(19)17(11-5-6-12-17)13-7-9-14(20-4)10-8-13/h7-10H,5-6,11-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDXLGOKKNNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)